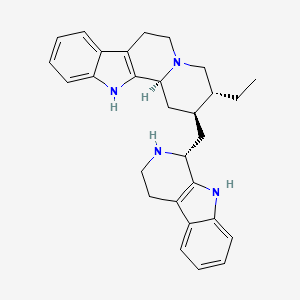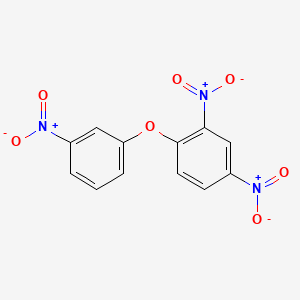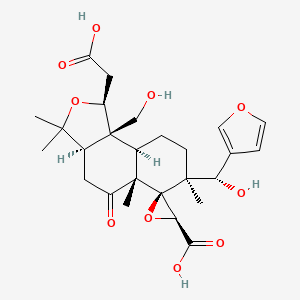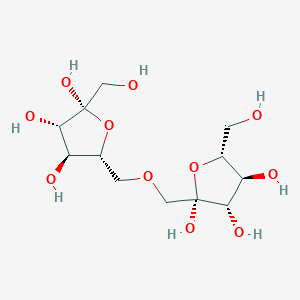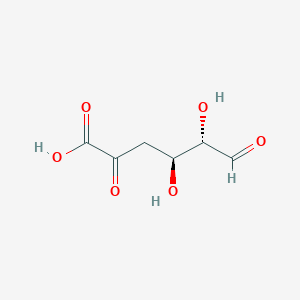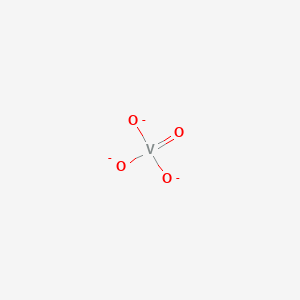
Vanadate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadate(3-) is a vanadium oxoanion that is a trianion with formula VO4 in which the vanadium is in the +5 oxidation state and is attached to four oxygen atoms. It has a role as an EC 3.1.3.1 (alkaline phosphatase) inhibitor, an EC 3.1.3.16 (phosphoprotein phosphatase) inhibitor, an EC 3.1.3.41 (4-nitrophenylphosphatase) inhibitor and an EC 3.1.3.48 (protein-tyrosine-phosphatase) inhibitor. It is a trivalent inorganic anion and a vanadium oxoanion. It is a conjugate base of a hydrogenvanadate.
Applications De Recherche Scientifique
Optical Materials and Laser Applications Vanadates, specifically neodymium-doped yttrium vanadate (Nd:YVO4), are significant in optics, notably in lasers and nonlinear optics. Recent advances include applications in quantum optics and pulsed lasers, highlighting the role of vanadates as gain materials in various laser systems (Yu et al., 2014).
Photocatalysis Silver (meta)vanadate is a notable photocatalyst under visible light. It is used in photocatalytic degradation of pollutants, water splitting, and bacteria disinfection. Modifications like heterojunction structure construction and noble metal loading improve its photocatalytic performance (Guo et al., 2018).
Energy Storage Transition metal vanadates, like Ni2V2O7 and Co3V2O8, are researched for their potential as high-capacity anodes in rechargeable lithium batteries. Their layered structure facilitates lithium ion insertion/extraction and vanadium's multiple valence states contribute to their high specific capacity (Xia et al., 2021); (Park et al., 2019).
Crystallography in Enzyme Research Vanadate is used in macromolecular crystallography to mimic the transition state of phosphoryl transfer reactions, aiding in the visualization of enzyme mechanisms (Davies & Hol, 2004).
High-Pressure Materials Science Studies on AVO4 vanadates under high-pressure and high-temperature conditions contribute to understanding their functional properties in applications like scintillators, photocatalysts, and laser-host materials (Errandonea & Garg, 2018).
Biochemistry and Molecular Biology Vanadate inhibits the P-type ATPase family and its binding in the catalytic site has been elucidated through crystal structure analysis, offering insights into enzyme inhibition mechanisms (Clausen et al., 2016).
Chemical Synthesis and Characterization New vanadate compounds are synthesized and characterized for diverse properties and applications, contributing to advancements in inorganic and materials chemistry (Xu, Zhou, & Zhu, 2008); (Xu, Zhou, & Zhu, 2008).
Electronic Devices and Sensors Silver vanadates, in nanostructured forms, are studied for their potential in developing electronic devices, catalysts, and antibacterial agents for industrial and biomedical applications (Monteiro et al., 2018).
Structural and Magnetic Properties Complex vanadates like Zn3Fe4V6O24 are examined for their structural and magnetic properties, contributing to the field of solid-state physics and materials science (Guskos et al., 2005).
Electrochemistry Amorphous FeVO4 is explored as a cathode precursor for lithium second batteries, demonstrating the electrochemical potential of vanadates in advanced battery technologies (Bai et al., 2022).
Propriétés
Nom du produit |
Vanadate(3-) |
|---|---|
Formule moléculaire |
O4V-3 |
Poids moléculaire |
114.939 g/mol |
Nom IUPAC |
trioxido(oxo)vanadium |
InChI |
InChI=1S/4O.V/q;3*-1; |
Clé InChI |
LSGOVYNHVSXFFJ-UHFFFAOYSA-N |
SMILES |
[O-][V](=O)([O-])[O-] |
SMILES canonique |
[O-][V](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



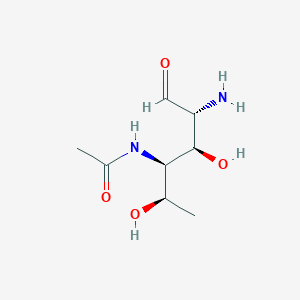
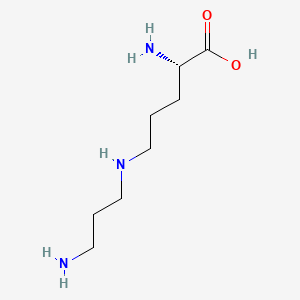
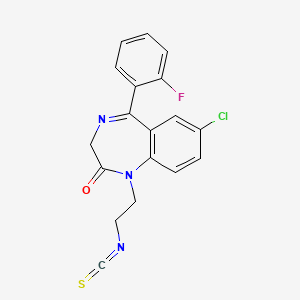
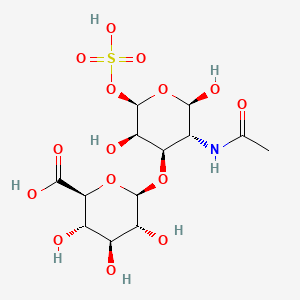
![4-[[[(2-Methoxyphenyl)methylamino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1200872.png)
![3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline](/img/structure/B1200873.png)
![2-[[[(5-Chloro-2-pyridinyl)amino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1200874.png)
